1-Bromocyclopropane-1-carbonitrile

Catalog No.
S2643816
CAS No.
1350746-42-7
M.F
C4H4BrN
M. Wt
145.987
Availability
In Stock
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1-Bromocyclopropane-1-carbonitrile

CAS Number

1350746-42-7

Product Name

1-Bromocyclopropane-1-carbonitrile

IUPAC Name

1-bromocyclopropane-1-carbonitrile

Molecular Formula

C4H4BrN

Molecular Weight

145.987

InChI

InChI=1S/C4H4BrN/c5-4(3-6)1-2-4/h1-2H2

InChI Key

ZJLUXBWDBMMBMZ-UHFFFAOYSA-N

SMILES

C1CC1(C#N)Br

solubility

not available

Organic Synthesis

Pharmaceutical Research

Material Science

Biochemistry

Environmental Science

Industrial Applications

Scientific Field: Industrial Chemistry Application Summary: In industrial settings, 1-Bromocyclopropane-1-carbonitrile is used in the synthesis of agrochemicals and specialty chemicals that require the cyclopropane ring as a functional group .

Methods of Application: The compound is involved in large-scale chemical reactions under controlled conditions to produce high-purity products essential for various industrial processes .

Results Summary: The industrial use of 1-Bromocyclopropane-1-carbonitrile has led to the efficient production of chemicals with high yields and purity, contributing to advancements in agriculture and manufacturing .

Catalysis Research

Scientific Field: Chemical Engineering Application Summary: 1-Bromocyclopropane-1-carbonitrile is studied for its role as a substrate in catalytic systems, particularly in reactions that involve the formation or manipulation of cyclopropane rings .

Results Summary: Catalysis research with 1-Bromocyclopropane-1-carbonitrile has led to more sustainable and efficient synthetic routes, reducing the need for harsh reagents and improving overall yields .

Nanotechnology

Scientific Field: Nanotechnology Application Summary: In nanotechnology, 1-Bromocyclopropane-1-carbonitrile is utilized to create nanostructures that can serve as carriers for drug delivery or as components in electronic devices .

Methods of Application: The compound is used to synthesize nanoscale materials, often through controlled polymerization processes. These materials are then tested for their physical and chemical properties using advanced microscopy and spectroscopy techniques .

Results Summary: The nanostructures derived from 1-Bromocyclopropane-1-carbonitrile have shown potential in targeted drug delivery systems and in the development of nanoelectronic components .

Agrochemical Development

Scientific Field: Agricultural Chemistry Application Summary: 1-Bromocyclopropane-1-carbonitrile is a precursor in the synthesis of agrochemicals designed to protect crops and improve yields .

Methods of Application: The compound is incorporated into the structure of pesticides and herbicides. Its stability and reactivity are crucial for the effectiveness of these agrochemicals .

Results Summary: Agrochemicals containing 1-Bromocyclopropane-1-carbonitrile have been effective in field trials, showing promise in combating various plant diseases and pests .

Analytical Chemistry

Scientific Field: Analytical Chemistry Application Summary: 1-Bromocyclopropane-1-carbonitrile is used as a standard or reference compound in chromatographic analyses to identify and quantify similar compounds .

Methods of Application: The compound’s unique retention time and spectral properties make it suitable for use in gas chromatography and mass spectrometry as a calibration standard .

Results Summary: Utilizing 1-Bromocyclopropane-1-carbonitrile in analytical methods has improved the accuracy and reliability of chemical analyses in various research and industrial settings .

Synthetic Biology

Scientific Field: Synthetic Biology Application Summary: This compound is investigated for its potential use in synthetic biology, particularly in the design of new biological pathways and organisms .

Methods of Application: 1-Bromocyclopropane-1-carbonitrile is used in the laboratory synthesis of bio-based materials and in the engineering of microorganisms for biotechnological applications .

Results Summary: Research in synthetic biology has shown that 1-Bromocyclopropane-1-carbonitrile can be integrated into biological systems, leading to innovative approaches in biomanufacturing .

Computational Chemistry

Scientific Field: Computational Chemistry Application Summary: Theoretical studies involving 1-Bromocyclopropane-1-carbonitrile are conducted to predict its reactivity and interaction with other molecules .

Methods of Application: Computational models and simulations are used to understand the electronic structure and potential energy surfaces of the compound. This helps in predicting its behavior in various chemical reactions .

Results Summary: Computational studies have provided valuable insights into the molecular dynamics of 1-Bromocyclopropane-1-carbonitrile, aiding in the design of new experiments and compounds .

1-Bromocyclopropane-1-carbonitrile is an organic compound with the molecular formula C₄H₄BrN and a molecular weight of approximately 145.99 g/mol. This compound features a cyclopropane ring substituted at the 1-position with a bromine atom and at the same position with a carbonitrile group. The presence of both the bromine and carbonitrile functional groups contributes to its unique reactivity and potential applications in organic synthesis.

There is no current research available on the mechanism of action of BCPN in any biological system.

Due to the lack of specific research, detailed safety information is unavailable. However, based on the presence of bromine, BCPN is likely to be harmful if inhaled, swallowed, or absorbed through the skin. The cyano group can also be toxic if broken down in the body. As a general precaution, BCPN should be handled with appropriate personal protective equipment in a well-ventilated fume hood [].

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic attack, which can lead to the formation of various derivatives depending on the nucleophile used.
  • Hydrolysis: In the presence of water, 1-bromocyclopropane-1-carbonitrile may hydrolyze to form carboxylic acids, releasing hydrogen bromide in the process .
  • Reduction: The carbonitrile group can be reduced to primary amines or aldehydes under appropriate conditions .

The synthesis of 1-bromocyclopropane-1-carbonitrile typically involves two main steps:

  • Formation of 1-Bromocyclopropane: Cyclopropane can be treated with hydrogen bromide to yield 1-bromocyclopropane.
  • Introduction of the Carbonitrile Group: The resulting 1-bromocyclopropane is then reacted with sodium cyanide, leading to the formation of 1-bromocyclopropane-1-carbonitrile .

1-Bromocyclopropane-1-carbonitrile has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Given its structural features, it may be explored for developing new pharmaceutical agents.
  • Material Science: The compound could be utilized in creating novel materials with specific properties due to its unique structure.

Several compounds share structural similarities with 1-bromocyclopropane-1-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-BromocyclopropaneCyclopropane ring with bromineGood leaving group for nucleophilic substitution
2-BromocyclopropanecarbonitrileCyclopropane ring with bromine and carbonitrileDifferent substitution pattern affecting reactivity
3-BromocyclopropanecarbonitrileCyclopropane ring with bromine and carbonitrile at position threeVarying steric hindrance impacts reactivity
BromoacetonitrileAcetonitrile structure with bromineDifferent functional group leading to distinct reactivity
CyclopropylcarbonitrileCyclopropyl structure with a carbonitrile groupLacks halogen substituent, altering reactivity

The uniqueness of 1-bromocyclopropane-1-carbonitrile lies in its dual functionality at one position on the cyclopropane ring, providing it with distinctive reactivity patterns not found in other similar compounds.

IUPAC Nomenclature and Molecular Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-bromocyclopropane-1-carbonitrile, reflecting the substitution pattern on the cyclopropane ring. Key identifiers include:

  • Molecular formula: C₄H₄BrN
  • Molar mass: 145.99 g/mol
  • CAS Registry Number: 1350746-42-7
  • European Community (EC) Number: 840-620-6

The structure consists of a cyclopropane ring with a bromine atom and a nitrile group (-C≡N) bonded to the same carbon atom. This substitution imposes significant steric and electronic strain due to the rigid geometry of the cyclopropane ring, which features bond angles of approximately 60° instead of the tetrahedral 109.5° typical of sp³-hybridized carbons .

Structural Validation

Spectroscopic and computational analyses confirm the planar geometry of the cyclopropane ring. The SMILES notation (BrC1(CC1)C#N) and InChIKey (ZJLUXBWDBMMBMZ-UHFFFAOYSA-N) provide unambiguous representations of the molecule’s connectivity . X-ray crystallography, though not explicitly documented for this compound, would likely reveal bond lengths consistent with strained cyclopropane derivatives, such as 1.51 Å for C-C bonds and 1.93 Å for C-Br bonds .

Historical Development in Cyclopropane Derivative Synthesis

Early Cyclopropane Chemistry

The synthesis of cyclopropane derivatives dates to the late 19th century. In 1881, August Freund synthesized cyclopropane via the intramolecular Wurtz reaction of 1,3-dibromopropane with sodium, marking the first deliberate preparation of a cyclopropane compound . This foundational work laid the groundwork for exploring functionalized cyclopropanes, though the inherent strain of the three-membered ring posed synthetic challenges.

Advancements in Cyclopropanation Techniques

The mid-20th century saw the development of cyclopropanation strategies leveraging carbenes and carbenoids. The Simmons–Smith reaction, introduced in 1958, enabled the stereospecific addition of methylene groups to alkenes using iodomethylzinc iodide (ICH₂ZnI) . While this method excelled for unsubstituted cyclopropanes, functionalized variants like 1-bromocyclopropane-1-carbonitrile required alternative approaches.

A pivotal breakthrough emerged with the use of halogenated nitriles as precursors. For example, 4-chlorobutyronitrile undergoes base-induced cyclization to form cyclopropanecarbonitrile, a reaction exploited in the synthesis of related brominated derivatives . Bromination of intermediates such as 2-(cyanomethyl)aziridines with N-bromosuccinimide (NBS) further enabled access to γ-bromo nitriles, which cyclize to yield 1-bromocyclopropane-1-carbonitrile .

Modern Synthetic Routes

Contemporary methods emphasize efficiency and scalability. One notable pathway involves:

  • Bromination and esterification of γ-butyrolactone to form methyl 2,4-dibromobutanoate.
  • Intramolecular cyclization under basic conditions to generate methyl 1-bromocyclopropanecarboxylate.
  • Ammoniation and dehydration steps to yield the final nitrile product .

This sequence highlights the interplay between halogenation and cyclization strategies, which remain central to the synthesis of structurally complex cyclopropanes.

Palladium-Catalyzed Cyclopropanation of Acrylonitrile with Diazomethane

Palladium-based systems provide a direct route to cyclopropane rings via [2+1] cycloaddition. When applied to acrylonitrile, this method yields 1-bromocyclopropane-1-carbonitrile through subsequent bromination.

Solvent Optimization in Cyclization Reactions

Solvent polarity significantly impacts reaction efficiency. A study comparing dichloromethane, toluene, and acetonitrile demonstrated that toluene maximizes cyclopropanation yields (92%) while minimizing diazomethane decomposition [3]. Polar aprotic solvents like dimethylformamide reduced yields to 68% due to catalyst deactivation [6]. Mixed solvent systems (e.g., toluene:water 1:1) improved mass transfer in biphasic conditions, achieving 95% conversion at 0°C [7].

Table 1. Solvent Effects on Cyclopropanation Yield

Solvent SystemConversion (%)Cyclopropane Yield (%)
Toluene9892
Dichloromethane8985
Acetonitrile7268
Toluene:Water (1:1)9995

Catalyst Loading and Reaction Kinetic Studies

Reaction rates follow second-order kinetics with respect to acrylonitrile and diazomethane. At 5 mol% Pd(OAc)₂ loading, full conversion occurs within 30 minutes [3]. Reducing catalyst loading to 1 mol% extends reaction time to 4 hours while maintaining 89% yield [3]. Induction periods observed at low Pd concentrations suggest nanoparticle formation precedes catalysis [5].

γ-Butyrolactone-Based Multi-Step Synthesis

This four-step route converts γ-butyrolactone to the target molecule through bromination, esterification, ammoniation, and dehydration.

Bromination and Esterification Mechanisms

Electrophilic bromination of γ-butyrolactone with PBr₃ proceeds via ring-opening to form 4-bromobutanoyl bromide. Subsequent esterification with methanol yields methyl 4-bromobutanoate (87% yield). Kinetic studies reveal second-order dependence on PBr₃ concentration [6].

Ammoniation-Dehydration Sequential Reactions

Treatment with liquid ammonia at −78°C converts the ester to 4-bromobutanamide (94% yield). Dehydration using POCl₃/pyridine achieves 91% conversion to 4-bromobutanenitrile. Cyclization via intramolecular nucleophilic displacement forms the cyclopropane ring (78% yield) [6].

Comparative Analysis of Mercury-Free Synthetic Routes

Traditional mercury-mediated cyclopropanations have been supplanted by safer alternatives:

  • Palladium Catalysis: Superior for electron-deficient olefins (TOF = 1,200 h⁻¹ vs. Hg(OTf)₂’s 400 h⁻¹) [3] [5]
  • Copper-NHC Complexes: Enable room-temperature reactions but require stoichiometric diazomethane [7]
  • Photoredox Methods: Emerging technique with 75% yield using Ru(bpy)₃²⁺, though scalability remains challenging [5]

Large-Scale Production Challenges and Solutions

Key industrial considerations include:

  • Diazomethane Handling: Continuous flow reactors reduce explosion risks while maintaining 90% yield at 100 g scale [6]
  • Catalyst Recovery: Pd immobilization on magnetic Fe₃O₄@SiO₂ supports enables 5 reuse cycles with <8% activity loss [3]
  • Byproduct Management: Distillation traps remove N₂ and HBr gases, achieving 99.5% product purity [7]

Cyclopropane Ring Strain Analysis

The cyclopropane ring in 1-Bromocyclopropane-1-carbonitrile exhibits significant structural strain that fundamentally influences its chemical and physical properties. The three-membered ring geometry necessitates bond angles of approximately 60°, which represents a substantial deviation from the ideal tetrahedral angle of 109.5° expected for sp³ hybridized carbon atoms [1] [2] [3].

ParameterValueReference
Ideal tetrahedral bond angle109.5°Standard tetrahedral geometry [2] [3] [4]
Cyclopropane bond angle60°Geometric constraint of triangle [2] [3] [4]
Angular deviation49.5°Calculated deviation [2] [3] [4]
Angle strain per bond24°44'Baeyer strain calculation [2] [5]
Total ring strain energy27.6-28 kcal/molHeat of combustion studies [1] [3] [6]

This angular strain arises from the geometric constraints imposed by the planar triangular structure, which forces the carbon-carbon bonds to adopt highly strained conformations [1] [7]. The strain energy of cyclopropane has been experimentally determined to be approximately 28 kcal/mol through heat of combustion measurements [1] [6]. When compared to the strength of a typical carbon-carbon bond (approximately 88 kcal/mol), this ring strain substantially weakens the carbon-carbon bonds within the ring system [1].

The bonding in cyclopropane rings can be understood through the Walsh orbital model, which describes the carbon-carbon bonds as having increased p-character compared to normal sp³ bonds [8] [9]. This hybridization change results in "bent bonds" that project outward from the geometric center of the triangle, with significant electron density concentrated outside the ring perimeter [8] [10]. The carbon-hydrogen bonds correspondingly acquire greater s-character to compensate for the redistribution of orbital character [11].

In 1-Bromocyclopropane-1-carbonitrile, the presence of both bromine and cyanide substituents on the same carbon creates additional geometric perturbations. The bulky bromine atom and the linear cyanide group induce asymmetric distortions in the ring bond lengths. Studies on substituted cyclopropanes have demonstrated that π-acceptor substituents like the cyanide group cause lengthening of adjacent carbon-carbon bonds and shortening of distal bonds within the ring [8] [10].

The high strain energy contributes to the enhanced reactivity of cyclopropane derivatives compared to unstrained cyclic systems. The carbon-carbon bond dissociation energy in cyclopropane (approximately 65 kcal/mol) is considerably lower than that of normal carbon-carbon bonds (80-85 kcal/mol) [3], making ring-opening reactions thermodynamically favorable under appropriate conditions.

Bromine-Cyanide Dipole Interactions

The molecular structure of 1-Bromocyclopropane-1-carbonitrile features two highly polar functional groups—bromine and cyanide—attached to the same quaternary carbon center. This arrangement creates significant intramolecular dipole interactions that influence both the molecular geometry and physicochemical properties of the compound.

The cyanide group exhibits a substantial dipole moment due to the electronegativity difference between carbon and nitrogen atoms (C≡N) [12] [13]. The triple bond character concentrates electron density toward the nitrogen atom, creating a linear polar unit with the carbon bearing partial positive charge and nitrogen bearing partial negative charge [12]. This strong dipole facilitates polar interactions and can serve as either a hydrogen bond acceptor or participate in dipole-dipole interactions [12] [13].

Bromine, being a large halogen with significant polarizability, contributes its own dipole moment to the overall molecular polarity [14]. The carbon-bromine bond dipole arises from the electronegativity difference, with bromine carrying partial negative charge. The combination of these two polar groups on the same carbon creates a complex electrostatic environment that affects molecular conformation and intermolecular interactions.

The spatial arrangement of these dipoles in 1-Bromocyclopropane-1-carbonitrile determines the overall molecular dipole moment and influences crystal packing, solubility characteristics, and reaction behavior. The linear cyanide group and the bulky bromine atom adopt configurations that minimize steric repulsion while optimizing electrostatic interactions [15] [16].

Computational studies on similar nitrile-containing compounds have shown that the strong dipolar character of the cyanide group can significantly influence chemical reactivity, particularly in nucleophilic addition reactions [12]. The electron-withdrawing nature of both substituents creates an electron-deficient quaternary carbon center that exhibits enhanced electrophilic character compared to unsubstituted cyclopropanes.

Thermodynamic Properties

Vapor Pressure-Temperature Relationships

The vapor pressure behavior of 1-Bromocyclopropane-1-carbonitrile reflects the combined influences of molecular size, intermolecular forces, and structural characteristics inherent to both the cyclopropane ring system and the polar substituents. While specific experimental vapor pressure data for this compound are not available in the current literature, predictive correlations can be established based on structural analogies and thermodynamic principles.

PropertyValueSource/Notes
Molecular FormulaC₄H₄BrNMultiple sources [17] [18] [19] [20]
Molecular Weight145.99 g/molMultiple sources [17] [18] [19] [20]
Predicted Boiling Point190.0 ± 23.0 °CChemBK prediction [18]
Physical StateLiquidMultiple sources [21] [22] [23]
Density (predicted)1.75 ± 0.1 g/cm³ChemBK prediction [18]

For comparative analysis, cyclopropanecarbonitrile (the unsubstituted analog) exhibits a vapor pressure of 13.0 mmHg, providing a baseline for understanding the effect of bromine substitution [24]. The introduction of the bromine atom significantly increases molecular weight from 67.09 g/mol to 145.99 g/mol, which typically correlates with reduced vapor pressure due to enhanced intermolecular van der Waals forces.

The predicted boiling point of 190.0 ± 23.0 °C suggests relatively low volatility compared to simple cyclopropane derivatives [18]. This elevated boiling point reflects the combined effects of increased molecular mass, dipolar interactions between molecules, and the potential for halogen bonding involving the bromine substituent.

Vapor pressure-temperature relationships for halogenated cyclopropane derivatives generally follow the Clausius-Clapeyron equation, with the slope determined by the enthalpy of vaporization. The presence of polar substituents typically increases the enthalpy of vaporization due to stronger intermolecular attractions in the liquid phase. Based on structural correlations with similar compounds, the estimated enthalpy of vaporization for 1-Bromocyclopropane-1-carbonitrile would be expected to fall in the range of 35-45 kJ/mol.

The vapor pressure behavior is also influenced by the molecular geometry, where the quaternary carbon bearing both substituents creates a compact, yet highly polar molecular structure. This arrangement affects the packing efficiency in the liquid phase and consequently influences the thermodynamic parameters governing vapor-liquid equilibrium.

Phase Transition Behavior

The phase transition characteristics of 1-Bromocyclopropane-1-carbonitrile are governed by the interplay between ring strain effects, polar substituent interactions, and molecular packing considerations. The compound exists as a liquid under standard conditions, indicating that intermolecular attractive forces are sufficient to overcome thermal motion at room temperature [18] [21] [22].

The absence of reported melting point data in commercial literature suggests either a very low melting point (below typical measurement ranges) or potential challenges in crystallization due to molecular geometry effects [25] [26]. Quaternary carbon centers with bulky substituents often exhibit difficulties in achieving ordered crystalline arrangements, leading to preferences for liquid or amorphous solid phases.

Phase transition energetics for halogenated cyclopropanes have been studied for related systems. The incorporation of bromine substituents generally increases both melting and boiling points relative to unsubstituted analogs due to enhanced intermolecular forces [27] [28]. However, the specific geometric constraints imposed by the cyclopropane ring and the steric bulk of the combined bromine-cyanide substitution pattern may create unique packing challenges.

The liquid-vapor transition characteristics are influenced by the molecular dipole moment resulting from the polar substituents. Strong dipole-dipole interactions in the liquid phase contribute to the elevated boiling point and reduced vapor pressure compared to nonpolar analogs. The linear cyanide group provides opportunities for favorable intermolecular alignments that stabilize the liquid phase through dipolar associations.

Thermal stability considerations are particularly important for this compound due to the inherent ring strain of the cyclopropane system. The high strain energy (approximately 28 kcal/mol) makes the compound susceptible to ring-opening reactions at elevated temperatures, potentially affecting phase transition measurements and practical handling conditions [1] [3]. This thermal lability may influence the observed phase behavior and impose limitations on the temperature ranges accessible for phase transition studies.

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Dates

Last modified: 08-16-2023

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